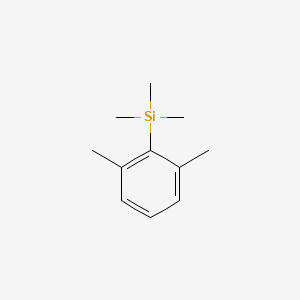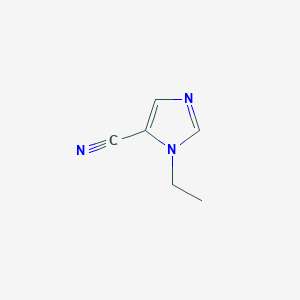
1-ethyl-1H-imidazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group and a nitrile group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound may vary, but typically involve similar cyclization reactions with careful control of temperature, pressure, and catalysts to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 1-Ethyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: 1-ethyl-1H-imidazole-5-amine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
科学的研究の応用
1-Ethyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-ethyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The nitrile group can interact with nucleophilic sites in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
類似化合物との比較
- 1-Methyl-1H-imidazole-5-carbonitrile
- 1-Propyl-1H-imidazole-5-carbonitrile
- 1-Butyl-1H-imidazole-5-carbonitrile
Comparison: 1-Ethyl-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-imidazole-5-carbonitrile, the ethyl group provides different steric and electronic properties, potentially leading to variations in reactivity and interaction with biological targets. Similarly, longer alkyl chains in 1-propyl-1H-imidazole-5-carbonitrile and 1-butyl-1H-imidazole-5-carbonitrile may affect solubility and membrane permeability, impacting their applications .
特性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
3-ethylimidazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2H2,1H3 |
InChIキー |
FVTZMXXRQCCNLP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



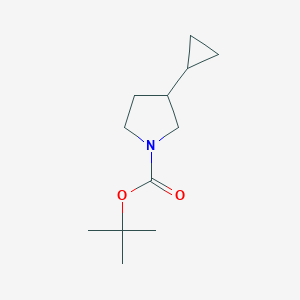

![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
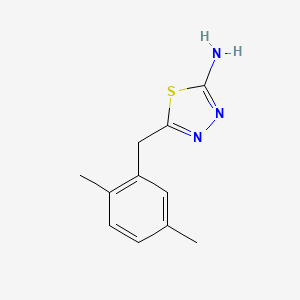
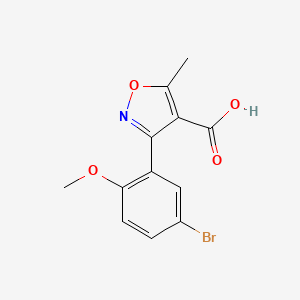
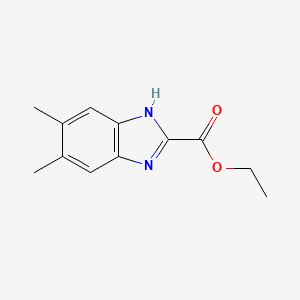

![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
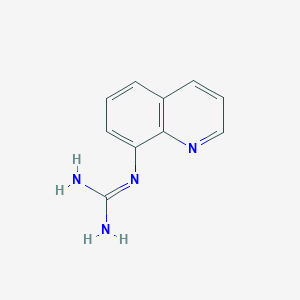
![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)
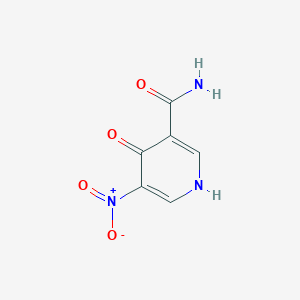
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)
